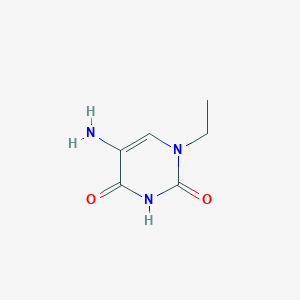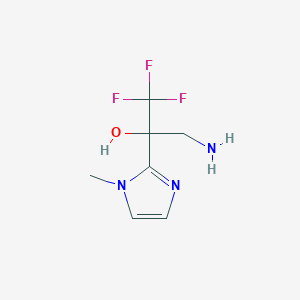
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO4S and a molecular weight of 290.76 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of oxan-2-ylmethanol with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while electrophilic aromatic substitution with bromine would yield a brominated benzene derivative .
Aplicaciones Científicas De Investigación
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecules. This reactivity is utilized in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1-sulfonyl chloride: Similar in structure but lacks the oxan-2-ylmethoxy group.
4-(Methoxymethoxy)benzene-1-sulfonyl chloride: Similar but with a methoxymethoxy group instead of oxan-2-ylmethoxy.
Uniqueness
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Propiedades
Fórmula molecular |
C12H15ClO4S |
|---|---|
Peso molecular |
290.76 g/mol |
Nombre IUPAC |
4-(oxan-2-ylmethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO4S/c13-18(14,15)12-6-4-10(5-7-12)17-9-11-3-1-2-8-16-11/h4-7,11H,1-3,8-9H2 |
Clave InChI |
AJNILXDSSHBYAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
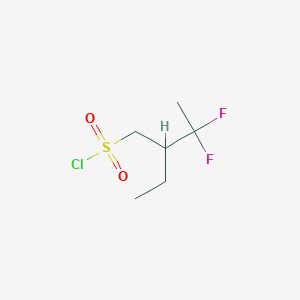
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)


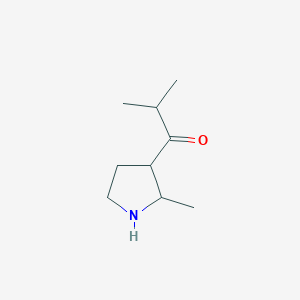
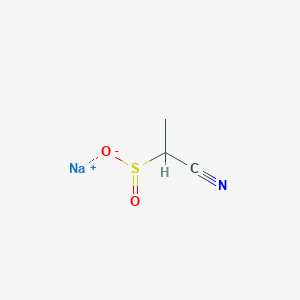
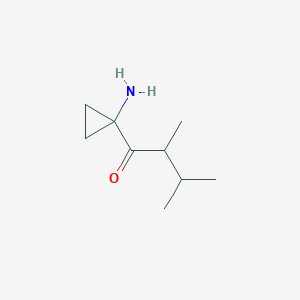


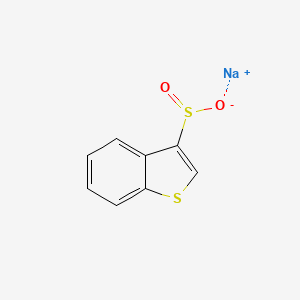
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
